![molecular formula C4H5N3OS B2698217 5-[(Hydroxyimino)methyl]-1,3-thiazol-2-amine CAS No. 51640-50-7](/img/structure/B2698217.png)

5-[(Hydroxyimino)methyl]-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

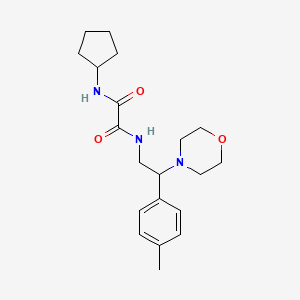

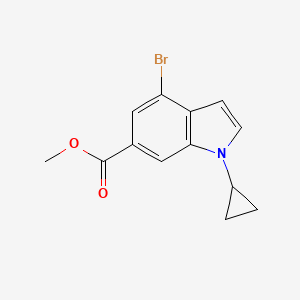

“5-[(Hydroxyimino)methyl]-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C4H5N3OS . It is also known as 2-amino-1,3-thiazole-5-carbaldehyde oxime .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a class of 1,3,5-triazinyloxyimino derivatives were prepared and tested for reactivity in solution peptide synthesis . These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis

The molecular structure of “5-[(Hydroxyimino)methyl]-1,3-thiazol-2-amine” can be analyzed using various spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectroscopy . The InChI code for this compound is 1S/C4H5N3OS/c5-4-6-1-3(9-4)2-7-8/h1H,2H2,(H2,5,6) .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-[(Hydroxyimino)methyl]-1,3-thiazol-2-amine” include a molecular weight of 143.17 . It is a powder at room temperature .Scientific Research Applications

Bioconjugation Tools

5-Methylene pyrrolones (5MPs) have been identified as highly thiol-specific and tracelessly removable bioconjugation tools, offering improved stability and cysteine specificity compared to commonly used analogues like maleimides. These compounds facilitate the controlled release of conjugated cargo and temporary thiol protection, making them valuable for protein immobilization and the pull-down of active complexes, as illustrated with E. coli. acetohydroxyacid synthase isozyme I (Zhang et al., 2017).

Nucleic Acid Chemistry

Research has shown efficient methods for attaching amines to the terminal 5'-phosphate of unprotected oligonucleotides or nucleic acids, applicable to low molecular-weight amines, polypeptides, or proteins. This technique does not significantly break phosphodiester bonds or damage nucleoside bases, preserving the biological activity of drug-resistant plasmids (Chu, Wahl, & Orgel, 1983).

Antineoplastic and Antifilarial Activities

Certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, synthesized via reactions with appropriate alcohols or amines, have demonstrated significant growth inhibition in L1210 cells and antifilarial activity against adult worms of Brugia pahangi, Litomosoides carinii, and Acanthocheilonema viteae, suggesting potential as antineoplastic and antifilarial agents (Ram et al., 1992).

Synthesis of Heterocyclic Compounds

The preparation of new 2-aminoaryl-1,3,4-thiadiazoles substituted in the 5-position, derived from N-hydroxyimidoyl chlorides and methyl dithiocarbazinate or 4-substituted thiosemicarbazides, has been described. These compounds were tested for their activity against Mycobacterium tuberculosis, highlighting the relevance of thiazole derivatives in developing potential therapeutic agents (Gobis et al., 2005).

properties

IUPAC Name |

(NE)-N-[(2-amino-1,3-thiazol-5-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-4-6-1-3(9-4)2-7-8/h1-2,8H,(H2,5,6)/b7-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSDDQWDRVAMBR-FARCUNLSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC(=N1)N)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Hydroxyimino)methyl]-1,3-thiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2698144.png)

![Methyl 2-(6-bromoimidazo[1,5-a]pyridin-3-yl)acetate](/img/structure/B2698147.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate](/img/structure/B2698150.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2698151.png)

![4-hydroxy-7-(4-methoxyphenyl)-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2698154.png)

![N-cycloheptyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2698156.png)